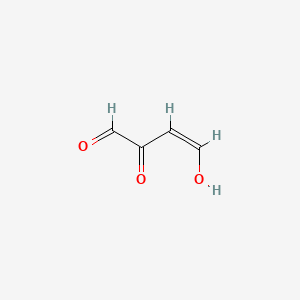

2-Hydroxy-2-butenedial

Description

Contextualization within Unsaturated Dicarbonyl Chemistry

Unsaturated dicarbonyl compounds are a class of organic molecules characterized by the presence of two carbonyl (C=O) groups and at least one carbon-carbon double bond. copernicus.org This arrangement of functional groups leads to a complex and fascinating reactivity profile. The conjugation of the double bond with the carbonyl groups makes these compounds susceptible to various nucleophilic attacks. copernicus.org

2-Hydroxy-2-butenedial is a specific type of unsaturated 1,4-dicarbonyl. The proximity and interplay of the aldehyde and hydroxyl functionalities on the unsaturated carbon framework distinguish it from simpler dicarbonyls like glyoxal (B1671930) and methylglyoxal. copernicus.org Its chemistry is often compared and contrasted with these better-known α-dicarbonyls to understand the influence of the unsaturated backbone and the additional hydroxyl group on its reactivity. copernicus.orgresearchgate.net

Significance as a Reactive Intermediate in Organic Synthesis and Environmental Processes

The significance of this compound stems from its role as a highly reactive intermediate. In organic synthesis, its multifunctional nature makes it a potential building block for the construction of more complex molecules, including pharmaceuticals and other specialty chemicals. ontosight.ai The aldehyde and hydroxyl groups offer multiple sites for chemical modification and elaboration. ontosight.ai

From an environmental perspective, this compound is a key intermediate in the atmospheric oxidation of aromatic compounds and furans. researchgate.net These reactions are a significant source of secondary organic aerosols (SOA), which have profound implications for air quality and climate. copernicus.org The study of its formation and subsequent reactions in the atmosphere is crucial for developing accurate models of atmospheric chemistry. copernicus.orgcopernicus.org

Evolution of Research Perspectives on this compound

Research interest in unsaturated 1,4-dicarbonyls dates back to the early 20th century, with foundational studies exploring their synthesis and basic reactivity. acs.org However, the specific focus on this compound as a distinct chemical entity is a more recent development, largely driven by advances in analytical techniques that allow for the detection and characterization of transient species.

Early atmospheric chemistry research identified the formation of unsaturated dicarbonyls from the photooxidation of aromatic hydrocarbons. researchgate.net This led to a growing interest in the specific role of compounds like this compound. More recent research has delved into the detailed mechanisms of its formation and its subsequent photochemical and aqueous-phase reactions. copernicus.orgmdpi.com Studies have explored its hydration, oligomerization, and reactions with atmospheric nucleophiles like ammonia (B1221849), revealing significant differences in its behavior compared to simpler dicarbonyls. copernicus.orgresearchgate.net The current research frontier involves detailed theoretical and experimental investigations into its photochemistry, including the identification of its photolysis products and their atmospheric lifetimes. mdpi.comacs.org This evolution reflects a shift from a general understanding of a class of compounds to a detailed mechanistic investigation of a specific, highly reactive, and environmentally significant molecule.

Chemical Properties and Research Data

The following tables summarize key properties and research findings related to this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4O3 | nih.gov |

| Molecular Weight | 100.07 g/mol | nih.gov |

| IUPAC Name | (2Z)-2-hydroxybut-2-enedial | nih.gov |

| CAS Number | 90065-65-9 | nih.gov |

Key Research Findings on this compound Reactivity

| Research Focus | Key Finding | Reference |

|---|---|---|

| Atmospheric Formation | Formed from the OH-initiated oxidation of aromatic compounds like benzene (B151609) and toluene (B28343). | copernicus.org |

| Aqueous Phase Behavior | Strongly hydrated in aqueous solutions, existing predominantly as a dihydrate. Unlike glyoxal, it does not significantly form acetal (B89532) oligomers. | copernicus.orgresearchgate.net |

| Reaction with Ammonia | Reacts with ammonia to form nitrogen-containing rings and contributes to the formation of brown carbon. | copernicus.orgcopernicus.org |

| Photochemistry | Undergoes rapid photolysis in the atmosphere, with a lifetime of approximately 10-15 minutes. Major photolysis products include 3H-furan-2-one and maleic anhydride (B1165640). | researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90065-65-9 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

(Z)-4-hydroxy-2-oxobut-3-enal |

InChI |

InChI=1S/C4H4O3/c5-2-1-4(7)3-6/h1-3,5H/b2-1- |

InChI Key |

ZLWNFOVEHWUAJI-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\O)\C(=O)C=O |

Canonical SMILES |

C(=CO)C(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 2 Butenedial

Established Chemical Synthesis Pathways

The deliberate synthesis of 2-Hydroxy-2-butenedial can be approached through several conventional organic chemistry reactions. These methods rely on the transformation of carefully selected precursors containing the requisite carbon skeleton and functionalities.

Oxidation of Corresponding Alcohols and Related Precursors

One of the fundamental pathways for the synthesis of this compound involves the oxidation of corresponding alcohol precursors. ontosight.ai This method is a cornerstone of aldehyde synthesis in organic chemistry. The process typically involves the selective oxidation of a primary alcohol group to an aldehyde. For the synthesis of this compound, a precursor molecule containing a primary alcohol group that can be oxidized to one of the aldehyde groups, while the rest of the molecule's structure is already in place, would be required.

Enzymatic methods, utilizing catalysts like dehydrogenases and oxidases, represent a green chemistry approach to alcohol oxidation. mdpi.com These biocatalysts can selectively oxidize primary alcohols to aldehydes, often under mild conditions, which could be advantageous in synthesizing a sensitive molecule like this compound. mdpi.com For instance, the oxidation of benzyl (B1604629) alcohol, an aromatic precursor, by hydroxyl radicals can lead to the formation of butenedial among other products. aiche.orgcopernicus.orgcopernicus.orgresearchgate.net

Hydrolysis of Ester Compounds

The hydrolysis of ester compounds is another established route for obtaining this compound. ontosight.ai Ester hydrolysis is a reaction in which an ester is split into a carboxylic acid (or its salt) and an alcohol, typically in the presence of water and a catalyst. libretexts.orgwikipedia.org

The reaction can be catalyzed by either an acid or a base:

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water containing a strong acid catalyst. libretexts.orgwikipedia.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that goes to completion, using a stoichiometric amount of a base like sodium hydroxide (B78521) to produce an alcohol and a carboxylate salt. libretexts.orgwikipedia.org

To produce this compound, a suitable ester precursor would be subjected to hydrolysis, cleaving the ester bond to unmask the target aldehyde and hydroxyl functionalities. pressbooks.pub The efficiency of this method can be very high, with some procedures achieving rapid conversion at room temperature. researchgate.net

Hydroformylation Approaches for Butenedial Derivatives

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orgmt.com This reaction is catalyzed by transition metal complexes, typically those containing rhodium or cobalt, and uses synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.orglibretexts.org

While direct hydroformylation to produce this compound is not prominently documented, the methodology is applied to synthesize related butenedial derivatives. For example, a process exists for preparing 2-alkyl-1,4-butanedial through the hydroformylation of acetals of 2-alkyl-substituted-1-propenals. google.com Similarly, the hydroformylation of allyl alcohol is a known process for producing other hydroxylated aldehydes. google.com These examples demonstrate the potential of applying hydroformylation to a functionalized alkene precursor to construct the this compound framework. The reaction conditions, such as temperature, pressure, and catalyst-ligand system, can be tuned to control the selectivity of the process. wikipedia.orgorganic-chemistry.org

Formation Mechanisms in Complex Reaction Environments

Beyond controlled synthesis, this compound and its parent compound, butenedial, are known to form in complex reaction mixtures, most notably in the Earth's atmosphere through the oxidation of common pollutants.

Atmospheric Oxidation of Aromatic Hydrocarbons and Furans

Unsaturated 1,4-dicarbonyl compounds, including butenedial, are significant products of the atmospheric oxidation of volatile organic compounds, particularly aromatic hydrocarbons and furans. copernicus.orgresearchgate.net These precursors are released into the atmosphere from both anthropogenic sources, such as fossil fuel combustion and industrial solvents, and biogenic sources. acs.orgd-nb.info The oxidation of aromatics like benzene (B151609), toluene (B28343), and benzyl alcohol, as well as furan (B31954) and its derivatives, contributes to the atmospheric burden of these dicarbonyls. aiche.orgcopernicus.orgresearchgate.netcopernicus.org

The formation of butenedial from these precursors has been quantified in various laboratory studies, showing significant yields that underscore the importance of this atmospheric pathway.

Table 1: Butenedial Yields from the OH Radical-Initiated Oxidation of Various Precursors Data sourced from laboratory studies on precursor oxidation.

| Precursor Compound | Butenedial Molar Yield (%) | Reference |

|---|---|---|

| Benzene | 10.3 - 16 | copernicus.org |

| Toluene | 11 - 32 | copernicus.org |

| o-Xylene | 10 - 29 | copernicus.org |

| Furan | 75 - 99 | copernicus.org |

Role of Hydroxyl Radicals (OH) in Precursor Degradation

The primary driver for the atmospheric degradation of aromatic hydrocarbons and furans during the daytime is the hydroxyl radical (OH). acs.orgd-nb.info This highly reactive oxidant initiates a complex cascade of reactions that leads to ring-opening and the formation of smaller, oxygenated products. acs.org

The reaction mechanism typically begins with the addition of an OH radical to the aromatic or furan ring, forming a hydroxy-adduct. researchgate.netacs.org This adduct is chemically activated and can react with molecular oxygen (O₂) to form a bicyclic peroxy radical intermediate. researchgate.netacs.org This intermediate is unstable and undergoes further reactions, including isomerization and fragmentation of the ring structure. acs.orgresearchgate.net This ring-cleavage process ultimately yields unsaturated 1,4-dicarbonyl compounds, including butenedial and its hydroxylated derivatives. researchgate.netacs.orgresearchgate.net For example, the oxidation of furan is a major source, where the OH-adduct opens to form radicals that react with O₂ to produce butenedial with high yields. acs.orgresearchgate.net Similarly, theoretical studies on benzyl alcohol oxidation show that the reaction of the BA-OH adduct with O₂ forms butenedial as a major product. researchgate.net

Ring-Opening Pathways from Aromatic Precursors

The generation of unsaturated 1,4-dicarbonyls, including butenedial, from aromatic hydrocarbons is a known atmospheric process and has been replicated in laboratory settings. researchgate.netacs.org The primary mechanism involves the reaction of aromatic compounds with hydroxyl (OH) radicals. acs.orgresearchgate.net

In the case of benzene, its oxidation initiated by OH radicals leads to the formation of a hydroxycyclohexadienyl radical. researchgate.net This intermediate reacts with molecular oxygen to form a bicyclic peroxyl radical. chemrxiv.org Subsequent rearrangement and cleavage of this radical's C-C bonds result in the formation of glyoxal (B1671930) and butenedial or its epoxide. chemrxiv.org This fragmentation pathway is analogous to mechanisms observed in gas-phase chemistry. chemrxiv.org Ozonolysis of benzene has also been shown to produce glyoxal, indicating the cleavage of the aromatic ring. vedantu.comdoubtnut.com

Similarly, the oxidation of benzyl alcohol, a model aromatic compound, by OH radicals can lead to the de-aromatization and fragmentation of the ring, producing dicarbonyl products like butenedial. chemrxiv.orgcopernicus.orgresearchgate.netdigitellinc.com Theoretical studies suggest that O2 addition to an intermediate radical can lead to fragmentation into products including butenedial. chemrxiv.org

The yields of butenedial from the OH radical-initiated oxidation of various aromatic precursors have been quantified in laboratory studies, as detailed in the table below.

| Aromatic Precursor | Reported Butenedial Yield (%) | Reference(s) |

| Benzene | 10.3 - 16 | copernicus.org |

| Toluene | 11 - 32 | copernicus.org |

| o-Xylene | 10 - 29 | copernicus.org |

Furan-Derived Oxidation Routes

Furan and its derivatives serve as significant precursors for the synthesis of 1,4-dicarbonyl compounds, including this compound, through oxidative ring-opening reactions. researchgate.net The oxidation of furans can be initiated by various atmospheric oxidants, with the OH radical being the primary driver during the daytime. acs.orgresearchgate.net

The reaction of furan with OH radicals predominantly proceeds via OH addition to the C2 or C5 position of the furan ring, forming a furan-2-OH adduct. acs.orgwhiterose.ac.uk This adduct can then undergo ring opening to form unsaturated 1,4-dicarbonyls. acs.org Studies have reported a molar yield of butenedial from the OH-initiated oxidation of furan to be as high as 75%. copernicus.org

The oxidation of substituted furans, such as 2-methylfuran (B129897) and 3-methylfuran (B129892), also leads to the formation of corresponding butenedial derivatives. researchgate.net For instance, the photo-oxidation of 2-methylfuran produces 4-oxo-2-pentenal, while 3-methylfuran yields 2-methylbutenedial. researchgate.net

Ozonolysis is another pathway for the ring opening of furans. bath.ac.uk The reaction of ozone with the α-β double bonds of the furan ring is considered a dominant pathway leading to the formation of C4 dicarbonyls. bath.ac.uk

The following table summarizes the butenedial yields from furan oxidation under different conditions.

| Furan Derivative | Oxidant | Butenedial Yield (%) | Reference(s) |

| Furan | OH radical | 75 - 99 | copernicus.org |

| Furan | O3 | Not specified, but C4 dicarbonyls are major products | bath.ac.uk |

| 2-Methylfuran | OH radical | 31 - 38 | acs.org |

| 3-Methylfuran | OH radical | 31 - 38 | acs.org |

Generation in Laboratory Simulation Studies

Laboratory simulations play a crucial role in understanding the formation of this compound under controlled atmospheric conditions. These studies often utilize environmental chambers to investigate the photooxidation of aromatic hydrocarbons and furans, which are known precursors. researchgate.netcore.ac.ukbham.ac.uk

The OH radical-initiated oxidation of aromatic compounds like benzene, toluene, and xylenes (B1142099) is a primary focus of these simulations. acs.orgcopernicus.org In these experiments, the aromatic hydrocarbon is introduced into a chamber with a source of OH radicals, often generated from the photolysis of hydrogen peroxide (H2O2) or nitrous acid (HONO). copernicus.orgnih.gov The resulting products are then analyzed, with butenedial and its derivatives being consistently identified as significant ring-opening products. acs.orgcopernicus.org For example, studies have reported butenedial yields of 10.3% from benzene and 13% from toluene in such simulations. copernicus.org

Similarly, the oxidation of furan and its derivatives is studied in simulation chambers to determine the yields of butenedial. copernicus.orgresearchgate.net The photo-oxidation of furan in the presence of OH radicals has been shown to produce butenedial with high molar yields. copernicus.orgresearchgate.net These chamber studies also allow for the investigation of the influence of nitrogen oxides (NOx) on the reaction pathways and product distribution. acs.org

The photochemistry of butenedial itself has been investigated in large outdoor simulation chambers. researchgate.net These studies have shown that butenedial undergoes rapid photochemical processing, with photolysis being its major atmospheric sink. researchgate.netnih.gov The main products of butenedial photolysis include furanones and maleic anhydride (B1165640), formed via a ketene-enol intermediate. researchgate.netnih.gov

Derivatization Strategies for Synthetic Applications

The reactive nature of this compound, stemming from its hydroxyl and aldehyde functional groups, allows for a variety of derivatization reactions, making it a useful building block in organic synthesis. ontosight.ai

One common derivatization technique for carbonyl compounds, including butenedial, is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). ca.govwhiterose.ac.ukcopernicus.org This reaction forms oxime derivatives, which are more amenable to analysis by gas chromatography/mass spectrometry (GC/MS). ca.govwhiterose.ac.uk For hydroxy carbonyls like this compound, a subsequent reaction with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to derivatize the hydroxyl group, forming oxime-trimethylsilyl ether derivatives. ca.gov This dual derivatization strategy enhances the volatility and thermal stability of the compound for analytical purposes. ca.govcopernicus.org

The aldehyde groups of butenedial can also be derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms hydrazone derivatives. nih.gov These derivatives are often used for quantification by high-performance liquid chromatography (HPLC). copernicus.org

From a synthetic standpoint, the functional groups of this compound offer multiple reaction sites. The hydroxyl group can undergo reactions typical of alcohols, while the aldehyde groups can participate in reactions characteristic of aldehydes. ontosight.ai This dual reactivity makes it a precursor for creating more complex molecules. ontosight.ai For instance, 4-acyloxy-2-alkyl-2-butenals, which are valuable intermediates for the synthesis of terpenes like Vitamin A, can be conceptually derived from structures related to this compound. google.com The presence of both hydroxyl and nitrile groups in related structures like 2-hydroxy-2-indanecarbonitrile (B12813719) allows for a wide range of transformations, including hydrolysis and dehydration, to form various useful derivatives. ontosight.ai

The table below lists some of the common derivatizing agents used for butenedial and related carbonyl compounds.

| Derivatizing Agent | Functional Group Targeted | Purpose | Reference(s) |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Aldehyde/Ketone) | GC/MS Analysis | ca.govwhiterose.ac.ukcopernicus.org |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | GC/MS Analysis (in conjunction with PFBHA) | ca.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde/Ketone) | HPLC Analysis | nih.govcopernicus.org |

Reaction Mechanisms and Transformational Pathways of 2 Hydroxy 2 Butenedial

Photochemical Degradation and Reaction Dynamics

The atmospheric sink for E-butenedial is dominated by its photolysis reaction. unito.it Upon exposure to solar radiation in the lower troposphere, 2-butenedial is photochemically removed, initiating a series of complex reactions. nih.govunito.it The primary products identified from this degradation include furanones, maleic anhydride (B1165640), and carbon monoxide, alongside a crucial ketene-enol intermediate. nih.govnih.govnih.gov

Photoisomerization is the primary step in the photochemical degradation of 2-butenedial. nih.govunito.it Theoretical studies using multireference methods (CASSCF) and Density Functional Theory (DFT) have shown that upon solar irradiation, 2-butenedial is excited to its first singlet excited state (S₁). nih.govunito.itnih.gov This excitation is followed by a direct photoisomerization process that leads to the formation of a key intermediate on the ground state potential energy surface. nih.govunito.it

The central intermediate in the photochemistry of 2-butenedial is a ketene-enol isomer. nih.govnih.gov This intermediate is produced directly from the photoisomerization of 2-butenedial in its first excited state, followed by a non-radiative relaxation back to the ground state. nih.govunito.itnih.gov This process is analogous to a Norrish Type II reaction, which involves an intramolecular H-atom transfer. nih.govnih.gov Experimental observations have confirmed that the ketene-enol intermediate is formed upon irradiation with solar light and disappears rapidly in the dark, indicating its high reactivity and central role in the subsequent formation of other products. nih.govnih.gov

Table 1: Key Intermediates in the Photoisomerization of 2-Butenedial

| Intermediate | Formation Pathway | Significance |

| Ketene-enol | Photoisomerization from the first excited singlet state (S₁) of 2-butenedial via non-radiative relaxation. nih.govunito.itnih.gov | A key, highly reactive intermediate that leads to the formation of furanones and maleic anhydride. nih.govnih.gov |

| Furan-2-ol | Cyclization of the ketene-enol intermediate, a process catalyzed by water molecules. nih.govunito.it | Precursor to the formation of various furanone isomers. nih.govunito.it |

The highly reactive ketene-enol intermediate undergoes further transformations, primarily through cyclization. nih.govnih.gov It has been hypothesized and supported by theoretical calculations that the ketene-enol cyclizes to form furan-2-ol. nih.govunito.it This cyclization step is crucial as it creates the core structure for the subsequent furanone products. nih.gov The process is significantly influenced by atmospheric conditions; theoretical studies indicate that the cooperative effect of two water molecules is essential to effectively catalyze the cyclization of the ketene-enol to furan-2-ol. nih.govunito.it Following this cyclization, subsequent hydrogen transfers lead to the formation of more stable furanone isomers. nih.govunito.it

Following the initial photoisomerization, the oxidative degradation pathways lead to the formation of stable, oxygenated products. These mechanisms are responsible for the major experimentally observed products such as furanones and maleic anhydride. nih.govnih.gov

Furanones are major products of the photochemical degradation of 2-butenedial. nih.govnih.gov Specifically, 3H-furan-2-one and, in minor quantities, 5H-furan-2-one have been detected in situ using FTIR spectroscopy during photoreactor experiments. nih.govnih.gov The formation pathway proceeds from the furan-2-ol intermediate, which is formed via the cyclization of the primary ketene-enol intermediate. nih.govunito.it Subsequent hydrogen transfers from furan-2-ol result in the formation of 3H-furan-2-one and 5H-furan-2-one. nih.govunito.it This transformation cascade, starting from the ketene-enol, directly links the initial photoisomerization event to the generation of these heterocyclic compounds. nih.gov

Maleic anhydride is another primary product observed during the photolysis of 2-butenedial. nih.govnih.govnih.gov Its formation is also linked to the transformation of the furan-2-ol intermediate. nih.govunito.it This particular reaction pathway requires the acquisition of an additional oxygen atom. nih.govunito.it A proposed mechanism involves singlet oxygen acting as the oxidant. nih.govunito.it Similar to the cyclization step, theoretical models suggest that two water molecules are necessary to catalyze the transformation of furan-2-ol into maleic anhydride. nih.govunito.it An alternative pathway was previously suggested where maleic anhydride could form after the tautomerization of the ketene-enol to a ketene-carbonyl intermediate. nih.gov

Table 2: Major Products of 2-Butenedial Oxidative Photolysis

| Product | Precursor Intermediate | Key Reaction Steps |

| 3H-furan-2-one | Furan-2-ol | Hydrogen transfer from furan-2-ol. nih.govunito.it |

| 5H-furan-2-one | Furan-2-ol | Hydrogen transfer from furan-2-ol (formed in minor quantities). nih.govunito.itnih.gov |

| Maleic Anhydride | Furan-2-ol | Oxidation (hypothesized to involve singlet oxygen) and rearrangement, catalyzed by water. nih.govunito.it |

Oxidative Photolysis Mechanisms

Gas-Phase Reactions and Atmospheric Fate

The atmospheric lifecycle of 2-Hydroxy-2-butenedial is governed by its interactions with various atmospheric components, including solar radiation and oxidants. These interactions determine its persistence, transport, and potential to contribute to the formation of secondary atmospheric pollutants. The following sections explore these gas-phase processes.

Detailed experimental and theoretical studies focusing specifically on the gas-phase reaction between this compound and hydroxyl (OH) radicals are not extensively available in the current scientific literature. The OH radical is a primary daytime oxidant in the troposphere, and its reactions with volatile organic compounds (VOCs) are a major atmospheric degradation pathway. For multifunctional compounds like this compound, reactions with OH would be expected to proceed via several pathways, including hydrogen abstraction.

Specific research identifying the H-abstraction pathways and resulting products from the reaction of this compound with OH radicals has not been identified. In principle, H-abstraction could occur from the hydroxyl group (-OH), the aldehydic group (-CHO), or the vinylic C-H bond. The relative importance of each pathway would depend on the respective bond dissociation energies and steric factors.

Information regarding the secondary reactions of radical intermediates formed from the initial OH-initiated oxidation of this compound is not available. Following an initial H-abstraction, the resulting organic radical would be expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical, which could involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, would determine the ultimate stable end products.

Comprehensive studies on the kinetics and mechanisms of the reaction between this compound and key atmospheric oxidants such as ozone (O₃) and nitric oxide (NO) are not presently available. For unsaturated carbonyls, reaction with ozone can be a significant degradation pathway, typically involving the cleavage of the carbon-carbon double bond. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com Reaction with NO is often a critical step in the atmospheric oxidation cycle of VOCs in NOx-rich environments, influencing ozone and secondary organic aerosol (SOA) formation.

While specific data for this compound is limited, studies on its parent compound, 2-butenedial, provide insight into potential carbon monoxide (CO) formation routes. The primary pathway for CO production from 2-butenedial is photolysis. mdpi.com

Theoretical studies indicate that upon absorption of solar radiation, 2-butenedial can be excited from its ground state (S₀) to an excited singlet state (S₁). mdpi.com Intersystem crossing can then populate triplet states (T₁ and T₂). The formation of CO is believed to occur on the T₁ potential energy surface. This photolytic process involves a two-step reaction that ultimately yields carbon monoxide and propenal (acrolein) as co-products. mdpi.com Experimental investigations in atmospheric simulation chambers have confirmed that CO is a product of 2-butenedial photolysis, with minor amounts of acrolein also detected. mdpi.com

Table 1: Key Findings from Photolysis of 2-Butenedial

| Finding | Description | Source |

|---|---|---|

| Primary Mechanism | Photolysis is a major atmospheric sink. | mdpi.com |

| Key Intermediate State | Carbon monoxide formation proceeds via the lowest triplet state (T₁). | mdpi.com |

| Main Products | The photolytic reaction produces carbon monoxide and triplet propenal. | mdpi.com |

| Other Observed Products | Experimental studies also detect 3H-furan-2-one and maleic anhydride. | mdpi.com |

The transfer of a volatile organic compound from the gas phase to the particle (aerosol) phase is a critical process in its atmospheric fate, influencing its lifetime and its role in the formation of Secondary Organic Aerosol (SOA). This process is described by the gas-particle partitioning coefficient (Kₚ). aaqr.orgcore.ac.ukcolorado.edunih.gov

Equation for Gas-Particle Partitioning Coefficient (Kₚ)

Kp = ( Cp / TSP ) / Cg

Where:

Kp : Partitioning coefficient (m³/µg)

Cp : Concentration of the compound in the particle phase (ng/m³)

Cg : Concentration of the compound in the gas phase (ng/m³)

TSP : Total suspended particulate matter concentration (µg/m³)

While no direct measurements of the Kₚ for this compound are available, the partitioning dynamics of structurally related dicarbonyls like butenedial have been studied. nsf.gov The partitioning of such compounds is influenced by several factors:

Vapor Pressure: Compounds with lower vapor pressure tend to partition more readily into the particle phase.

Aerosol Composition: The chemical nature of the existing aerosol particles (e.g., organic vs. inorganic, aqueous content) significantly affects partitioning.

Relative Humidity (RH): For water-soluble compounds, higher RH can increase the amount of aerosol liquid water, promoting partitioning from the gas to the aqueous phase. aaqr.org

Temperature: Kₚ is temperature-dependent, with partitioning to the particle phase generally favored at lower temperatures.

For this compound, the presence of two carbonyl groups and a hydroxyl group would make it a highly polar and water-soluble molecule. This suggests that its partitioning into the aqueous phase of atmospheric aerosols would be a significant process, likely governed by Henry's Law. The hydroxyl group, in particular, would increase its polarity and hydrogen-bonding capability compared to its parent compound, butenedial, likely leading to a higher affinity for the particle phase, especially under humid conditions.

Table 2: Factors Influencing Gas-Particle Partitioning

| Factor | Influence on Partitioning to Particle Phase | Relevance for this compound |

|---|---|---|

| Increased Polarity | Increases partitioning into polar aerosol phases (e.g., water). | The hydroxyl and carbonyl groups make the molecule highly polar. |

| Hydrogen Bonding | Enhances solubility in aqueous aerosols. | The hydroxyl group is a strong hydrogen bond donor and acceptor. |

| Relative Humidity | Higher RH increases aerosol water content, favoring partitioning of soluble species. | Partitioning is expected to be highly dependent on RH. |

| Aerosol Acidity | Can catalyze particle-phase reactions, leading to irreversible uptake. | Particle-phase reactions could be a significant sink. |

Reactions with Hydroxyl Radicals (OH)

Aqueous-Phase Reactivity and Interactions of this compound

The reactivity of this compound in the aqueous phase is characterized by a series of complex equilibria and reactions. These transformations are pivotal in understanding its environmental fate and its role in atmospheric chemistry. The presence of multiple functional groups, including aldehyde, hydroxyl, and a carbon-carbon double bond, allows for a diverse range of chemical interactions in water.

Hydration Equilibrium and Dihydrate Formation

In an aqueous environment, the aldehyde group of this compound is subject to hydration, a process where a water molecule adds to the carbonyl carbon. This reversible reaction leads to the formation of a geminal diol, also known as a dihydrate. The equilibrium of this reaction is dictated by the hydration equilibrium constant (Khyd).

The hydration process can be represented by the following equilibrium:

C4H4O3 + 2H2O ⇌ C4H8O5

This equilibrium is dynamic, and the extent of dihydrate formation is dependent on factors such as temperature and the presence of other solutes.

| Compound | Molecular Formula | State |

| This compound | C4H4O3 | Aqueous |

| Water | H2O | Aqueous |

| This compound Dihydrate | C4H8O5 | Aqueous |

Reactions with Hydroxide (B78521) Ions (OH-)

The presence of hydroxide ions in the aqueous phase introduces further reaction pathways for this compound. These reactions are typically base-catalyzed and can lead to significant structural transformations of the initial compound.

Under alkaline conditions, this compound can undergo intramolecular rearrangement and oxidation to form various hydroxy acids. The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon and initiating a cascade of reactions. One potential product is a hydroxylated carboxylic acid, formed through the oxidation of the aldehyde group and potential rearrangement of the carbon skeleton. While the specific hydroxy acids formed from this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes with hydroxide ions supports the potential for such transformations.

In aqueous solutions, especially under basic conditions, this compound can undergo self-condensation or oligomerization reactions. These processes involve the reaction of multiple molecules of this compound to form larger polymeric structures. Aldol-type condensation reactions, catalyzed by hydroxide ions, can lead to the formation of carbon-carbon bonds between monomer units, resulting in the growth of oligomeric chains. The extent and nature of this oligomerization are influenced by factors such as concentration, pH, and temperature.

Reactions with Reduced Nitrogen Compounds (NHx)

Reduced nitrogen compounds, such as ammonia (B1221849) and amines, are important reactants in atmospheric and aqueous-phase chemistry. The interaction of these compounds with this compound can lead to the formation of nitrogen-containing organic compounds.

The reaction between dicarbonyl compounds like this compound and reduced nitrogen species can result in the formation of nitrogen-containing heterocyclic compounds. These reactions often proceed through the initial formation of an imine, followed by intramolecular cyclization and subsequent dehydration or rearrangement to form stable aromatic or non-aromatic rings. The specific structure of the resulting heterocyclic compound depends on the nature of the nitrogen-containing reactant and the reaction conditions. For example, reaction with ammonia could potentially lead to the formation of substituted pyridines or other nitrogenous heterocycles. These reactions are significant as they contribute to the formation of brown carbon in the atmosphere.

Contribution to Brown Carbon Formation

This compound, as part of the broader class of unsaturated 1,4-dicarbonyls, is implicated in the formation of atmospheric brown carbon (BrC). nih.gov Brown carbon consists of light-absorbing organic aerosols that have significant impacts on climate and air quality. copernicus.orgnih.govaaqr.org The formation of BrC from butenedial isomers occurs through aqueous-phase reactions, particularly with reduced nitrogen compounds like ammonia and ammonium (B1175870) salts, which are abundant in atmospheric aerosols. researchgate.net

Studies have shown that the reaction between butenedial and ammonium sulfate (B86663) in bulk aqueous solutions leads to the formation of nitrogen-containing rings, such as pyrrolinones, and other accretion products that absorb light, thereby contributing to brown carbon. researchgate.netnih.gov These reactions are pH-dependent. researchgate.net Despite having a large Henry's law constant, which suggests it should readily partition into the aqueous phase of aerosols, the reaction of butenedial to form brown carbon in atmospheric particles is in competition with evaporation. nih.gov

Research using levitated particles to mimic atmospheric aerosols revealed that the formation of significant BrC products like pyrrolinone is less efficient than in bulk solutions. nih.gov Pyrrolinone was only produced in these particles when they were exposed to gas-phase ammonia, and the reaction kinetics were not enhanced as has been observed for other dialdehydes like glyoxal (B1671930). nih.gov This suggests that for butenedial, the pathway to forming brown carbon is highly dependent on specific atmospheric conditions, particularly in polluted areas with high concentrations of reduced nitrogen compounds. nih.gov The gas-phase reaction of hydroxyl (OH) radicals with precursors like 4-hydroxy-2-butenal can also produce trans-butenedial, a key intermediate in these atmospheric pathways. nih.govacs.orgresearchgate.net

Table 1: Key Reactions and Products in Brown Carbon Formation from Butenedial

| Reactants | Conditions | Major Products | Significance |

| Butenedial, Ammonium Sulfate | Bulk aqueous solution | Pyrrolinone, Accretion Products | Formation of light-absorbing BrC. researchgate.netnih.gov |

| Butenedial, Gas-phase Ammonia | Levitated aerosol particles | Pyrrolinone | BrC formation competes with evaporation; requires high NHx. nih.gov |

| 4-hydroxy-2-butenal, OH radical | Gas-phase | trans-Butenedial, Glyoxal, Glycolaldehyde | Generates butenedial as a secondary product in the atmosphere. nih.govacs.org |

Enzymatic and Biotransformation Pathways (Excluding Human Clinical Data)

Biotransformation is a critical metabolic process for detoxifying and eliminating xenobiotic compounds. nih.gov This process typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.gov For compounds containing a furan (B31954) ring, which can be related to this compound, biotransformation is necessary to mitigate potential toxicity. researchgate.net

While specific microbial metabolism studies on this compound are not extensively documented, the degradation of structurally similar furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), by microorganisms is well-researched. nih.gov Microorganisms, primarily Gram-negative aerobic bacteria, have developed robust defense mechanisms against the toxicity of furanic aldehydes. nih.gov

The initial and crucial steps in these metabolic pathways involve the oxidation and/or reduction of the aldehyde groups to form the corresponding furanic acids and alcohols, which are less toxic. nih.gov For example, furfural is typically oxidized to 2-furoic acid, which is then further metabolized. nih.gov Similarly, HMF is converted via multiple steps, including oxidation to 2,5-furandicarboxylic acid. nih.gov It is plausible that microbes would employ similar initial enzymatic strategies—oxidation of the aldehyde groups to carboxylic acids or reduction to alcohols—to detoxify and metabolize this compound. A variety of furan derivatives have been shown to possess antimicrobial properties, suggesting complex interactions between these compounds and microbial life. nih.govutripoli.edu.ly

The enzymatic conversion of this compound would be catalyzed by enzymes that act on its aldehyde and alcohol functional groups. Key enzyme families involved in the biotransformation of aldehydes and furan-containing molecules include:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are central to Phase I metabolism and are known to oxidize furan rings to reactive intermediates. researchgate.netmdpi.com For instance, furan is metabolized by CYP450s to cis-2-butene-1,4-dial, a reactive dialdehyde (B1249045). researchgate.net CYP450 enzymes could catalyze the hydroxylation or oxidation of the this compound structure. mdpi.com

Dehydrogenases: Alcohol dehydrogenases and aldehyde dehydrogenases are critical for the oxidation of alcohols and aldehydes, respectively. brenda-enzymes.org An aryl-alcohol dehydrogenase could potentially act on the enol group, while an aldehyde dehydrogenase could oxidize the aldehyde moieties to carboxylic acids, a common detoxification pathway. nih.govbrenda-enzymes.org

Reductases: Conversely, reductases can reduce aldehyde groups to primary alcohols, another important detoxification mechanism observed in microbial metabolism of furanic aldehydes. nih.gov

Hydrolases and Lyases: Enzymes such as hydrolases or aldolases could be involved in subsequent steps to open the ring (if it cyclizes) or cleave carbon-carbon bonds, breaking down the molecule into smaller intermediates for entry into central metabolic pathways. brenda-enzymes.orgnih.gov For example, 4-hydroxy-2-oxovalerate aldolase (B8822740) cleaves a C-C bond in a related metabolic pathway. brenda-enzymes.org

Table 2: Potential Enzymes in the Biotransformation of this compound

| Enzyme Class | Potential Reaction | Metabolic Role |

| Cytochrome P450s | Oxidation, Hydroxylation | Activation, Detoxification. researchgate.netmdpi.com |

| Dehydrogenases | Oxidation of aldehyde/alcohol groups | Detoxification, Preparation for further metabolism. nih.govbrenda-enzymes.org |

| Reductases | Reduction of aldehyde groups | Detoxification. nih.gov |

| Hydrolases/Lyases | Ring opening, C-C bond cleavage | Degradation into central metabolic intermediates. brenda-enzymes.org |

Fundamental Chemical Reactivity and Intermediate Studies

The chemical behavior of this compound is dictated by the interplay of its functional groups: two aldehyde groups and an enol (a hydroxyl group attached to a double bond). This combination makes the molecule highly reactive.

The reactivity of this compound is dominated by its aldehyde and alcohol (enol) functionalities. The covalent bonds within these groups are polarized due to oxygen's high electronegativity, making the oxygen electron-rich and the adjacent carbon and hydrogen atoms electrophilic. msu.edu

Aldehyde Groups: The carbonyl carbons of the aldehyde groups are highly electrophilic and are primary sites for nucleophilic attack. sydney.edu.au This leads to nucleophilic addition reactions, which are characteristic of aldehydes. These groups can be oxidized to carboxylic acids or reduced to primary alcohols. sydney.edu.au

Intramolecular Reactions: The proximity of the hydroxyl and carbonyl groups allows for the possibility of intramolecular cyclization to form a cyclic hemiacetal, a furanone-type structure. nih.gov Such intramolecular reactions are common in molecules containing both an alcohol and a carbonyl group, especially when a stable five- or six-membered ring can be formed. libretexts.org

The electrophilic nature of the carbonyl carbons in this compound facilitates the formation of various adducts with nucleophiles. sydney.edu.au These reactions are fundamental to its biological activity and atmospheric transformations.

Hydration and Acetal (B89532) Formation: In aqueous solutions, the aldehyde groups can reversibly add water to form geminal-diol hydrates. libretexts.org In the presence of alcohols, aldehydes form hemiacetals and subsequently acetals in a reversible, acid-catalyzed reaction. libretexts.orglibretexts.orgyoutube.com The hemiacetal is formed when one equivalent of alcohol adds to the carbonyl, while an acetal is formed from the reaction with a second equivalent. youtube.com

Adducts with Nitrogen Nucleophiles: Amines, such as those on the side chains of amino acids like lysine, can react with the aldehyde groups to form Schiff bases (imines). nih.gov This is a common mechanism by which reactive aldehydes form adducts with proteins.

Michael Addition: As an unsaturated carbonyl compound, this compound can also undergo Michael-type additions, where a nucleophile adds to the carbon-carbon double bond. This is a common reaction for α,β-unsaturated aldehydes with soft nucleophiles like thiols (e.g., cysteine residues in proteins). oregonstate.edu

DNA Adducts: Reactive aldehydes are known to form adducts with DNA bases, which can be a source of genotoxicity. For example, metabolites of 1,3-butadiene (B125203) form N6-adenine adducts. nih.gov The dialdehyde nature of this compound suggests it could potentially form cross-linking adducts with macromolecules.

The stability of these adducts varies. Hemiacetals and Schiff bases are often reversible intermediates, while Michael adducts and acetals are generally more stable. libretexts.orgoregonstate.edu The specific structure of the adduct and the surrounding chemical environment determine its ultimate stability. researchgate.net

Computational and Theoretical Investigations of 2 Hydroxy 2 Butenedial

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the intricate dance of electrons and nuclei during chemical transformations. For a molecule like 2-hydroxy-2-butenedial, these methods would be invaluable in mapping out its reactivity.

Exploration of Potential Energy Surfaces (PES)

A potential energy surface is a multidimensional map that charts the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable arrangements of atoms (reactants, products, and intermediates) and the energetic barriers that separate them. For this compound, a thorough exploration of its PES would be the first step in understanding its isomerization pathways, decomposition channels, and reactions with other species. This would involve systematically changing bond lengths and angles to locate energy minima and saddle points on the surface.

Transition State Characterization

Transition states are the fleeting, high-energy structures that molecules pass through as they transform from reactant to product. Identifying and characterizing these "points of no return" is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, computational methods could be used to locate the transition state structures for various potential reactions, such as tautomerization or cyclization. Analysis of the vibrational frequencies of these structures would confirm them as true transition states (characterized by a single imaginary frequency) and provide insights into the atomic motions involved in the reaction.

Kinetic Modeling and Rate Coefficient Determination

Once the energetic landscape of a reaction is mapped out, kinetic modeling can be used to predict how fast the reaction will proceed under different conditions.

Rice–Ramsperger–Kassel–Marcus (RRKM) and Master Equation (ME) Simulations

For unimolecular reactions, such as the isomerization or decomposition of this compound, RRKM theory provides a way to calculate rate coefficients based on the properties of the molecule and its transition state. This statistical theory is particularly powerful when combined with master equation simulations, which can account for the effects of pressure and temperature on reaction rates. Such simulations would be essential for predicting the atmospheric lifetime of this compound or its behavior in combustion processes.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are fundamental to its chemical behavior.

A detailed conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. This is particularly important for a flexible molecule like this compound, as different conformers may exhibit different reactivities.

Furthermore, this compound is capable of existing in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The equilibrium between these tautomers can be highly dependent on factors such as solvent and temperature. Quantum chemical calculations would be instrumental in determining the relative stabilities of the different tautomers of this compound and the energy barriers for their interconversion. Understanding the tautomeric landscape is critical, as each tautomer will have its own unique chemical and physical properties.

Computational Predictions of Reactivity and Product Distributions

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms of organic compounds. In the case of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into its reactivity and the distribution of products formed under various reaction conditions. These computational investigations complement experimental findings and offer a molecular-level understanding of the factors governing the compound's chemical behavior.

Theoretical investigations into the gas-phase reactions of related α-hydroxy carbonyl compounds with hydroxyl (OH) radicals have been conducted to understand their atmospheric chemistry. For instance, studies on similar molecules involve optimizations at the DFT level, often using functionals like BHandHLYP with basis sets such as 6-311++G(d,p), followed by single-point energy calculations at a higher level of theory like CCSD(T). scispace.com These methodologies are applied to locate transition states, pre- and post-reactive complexes, and to perform intrinsic reaction coordinate (IRC) calculations to confirm the reaction pathways from reactants to products. scispace.com

The prediction of product distributions relies heavily on the calculated energy barriers for different reaction pathways. The pathway with the lowest activation energy is generally the most favorable and leads to the major product. Computational studies can provide detailed potential energy surfaces, mapping out the energy changes as the reaction progresses.

To illustrate the type of data generated from such computational studies, the following interactive table provides a hypothetical example of calculated rate coefficients for the reaction of a hydroxy carbonyl compound with OH radicals at different temperatures, a common output of theoretical kinetics studies.

| Temperature (K) | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 250 | 1.05 x 10⁻¹¹ |

| 273 | 1.15 x 10⁻¹¹ |

| 298 | 1.20 x 10⁻¹¹ |

| 350 | 1.32 x 10⁻¹¹ |

| 400 | 1.41 x 10⁻¹¹ |

| 450 | 1.48 x 10⁻¹¹ |

Note: The data in this table is representative of computational findings for similar hydroxy carbonyls and is intended for illustrative purposes.

Furthermore, computational methods are used to determine thermochemical properties, such as the standard enthalpies of formation for the reactant and the radical products, often using group-balanced isodesmic reactions to improve accuracy. scispace.com These theoretical investigations are crucial for understanding the atmospheric lifetime and environmental impact of such compounds. scispace.com While direct computational studies on this compound are not extensively detailed in the provided context, the methodologies applied to similar molecules provide a clear framework for how its reactivity and product distributions would be theoretically investigated.

Analytical Methodologies for the Study of 2 Hydroxy 2 Butenedial

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The selection of a specific chromatographic method is contingent on the physicochemical properties of 2-hydroxy-2-butenedial and the complexity of the sample matrix.

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, the analysis of polar and thermally labile compounds like this compound by GC-MS often requires a derivatization step to enhance volatility and thermal stability. nih.gov This process chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis. researchgate.netslideshare.net

Derivatization: A common approach for carbonyl compounds is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms a more volatile and thermally stable oxime derivative, which is amenable to GC analysis. ucr.educa.gov Another widely used method is silylation, where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and increasing its volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The optimization of derivatization conditions, such as reaction time and temperature, is crucial for achieving complete conversion and obtaining accurate results. nih.gov

Analysis and Detection: Following derivatization, the sample is introduced into the GC system, where the derivatives are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer (MS), which provides mass information for identification and quantification. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification. researchgate.net

| Derivatization Reagent | Derivative Type | Key Advantages for GC-MS | Common Reaction Conditions |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Increases volatility and thermal stability; enhances electron capture detection. | Reaction in an aqueous solution, followed by extraction. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether/ester | Reduces polarity, increases volatility, and improves peak shape. gcms.cz | Reaction at elevated temperatures (e.g., 75°C) for a specific duration (e.g., 30-45 minutes). |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. nih.gov It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. mdpi.com

Derivatization for Enhanced Detection: While this compound may be analyzed directly, derivatization is often employed to enhance detection sensitivity, especially when using UV-Visible or fluorescence detectors. libretexts.org The process involves chemically modifying the analyte to introduce a chromophore or fluorophore. researchgate.net A widely used derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). libretexts.orgepa.gov The reaction of this compound with DNPH forms a stable 2,4-dinitrophenylhydrazone derivative that strongly absorbs UV-Visible light, allowing for sensitive detection at wavelengths around 360 nm. researchgate.net

Separation and Quantification: The separation of the derivatized or underivatized this compound is typically achieved on a reversed-phase HPLC column, such as a C18 column. sielc.comnih.gov A mobile phase consisting of a mixture of water and an organic solvent, like acetonitrile, is commonly used in a gradient elution mode to achieve optimal separation. sielc.comnih.gov The quantification of this compound is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a standard. researchgate.net

| Derivatization Reagent | Derivative Type | Detection Method | Typical Column | Mobile Phase Composition |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Visible (around 360 nm) | Reversed-phase C18 | Acetonitrile/Water gradient |

| None (Direct Analysis) | N/A | UV (lower wavelengths) | Reversed-phase C18 or HILIC | Acetonitrile/Water or aqueous buffers |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of complex mixtures and for obtaining structural information.

LC-MS/MS for Targeted Analysis: Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the quantification of this compound, especially in complex biological or environmental samples. nih.govresearchgate.net In this approach, the precursor ion corresponding to the protonated or deprotonated this compound (or its derivative) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach minimizes interferences from the sample matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). measurlabs.comresearchgate.net This capability allows for the determination of the elemental composition of this compound, confirming its molecular formula and providing a high degree of confidence in its identification. researchgate.netyoutube.com When coupled with liquid chromatography (LC-HRMS), this technique can distinguish this compound from other isobaric compounds that may be present in the sample. researchgate.net Recent studies have utilized LC-MS to investigate the reaction products of butenedial in aqueous solutions. copernicus.org

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic techniques are indispensable tools for the structural elucidation of novel compounds and for monitoring the progress of chemical reactions. jchps.comslideshare.net

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. jchps.com It is a valuable technique for monitoring the formation or consumption of this compound in a chemical reaction. The presence of characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) functional groups can confirm the structure of this compound. For instance, the C=O stretching vibration typically appears in the region of 1690-1750 cm⁻¹, while the O-H stretch of an alcohol is observed in the range of 3200-3650 cm⁻¹. jchps.com By tracking the changes in the intensity of these bands over time, the kinetics of a reaction involving this compound can be studied. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of a molecule in solution. researchgate.netcore.ac.uk Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. mdpi.com

¹H NMR: The ¹H NMR spectrum of this compound will show distinct signals for the different types of protons present, such as the aldehydic proton, the vinylic proton, and the hydroxyl proton. The chemical shift of these signals and their coupling patterns provide information about the connectivity of the atoms. copernicus.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbonyl and vinylic carbons are particularly diagnostic. mdpi.comcopernicus.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and confirm the structure of this compound and its reaction products. core.ac.uknih.gov NMR has been used to identify butenedial reaction products in aqueous solutions, where it exists predominantly as a dihydrate in both cis and trans isomeric forms. copernicus.org

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | Identifies aldehydic, vinylic, and hydroxyl protons. copernicus.org |

| ¹³C NMR | Provides information about the carbon skeleton. | Identifies carbonyl and vinylic carbons. mdpi.comcopernicus.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed connectivity between atoms. | Confirms the overall molecular structure and identifies reaction products. core.ac.uknih.gov |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique employed to convert an analyte into a product of similar structure that is more suitable for analysis by a particular instrumental method. For a multifunctional compound like this compound, which contains both carbonyl and hydroxyl groups, derivatization can significantly improve its detectability and chromatographic behavior.

Carbonyl Derivatization (e.g., PFBHA, DNPH)

Carbonyl groups are highly reactive and can be targeted for derivatization to enhance the analysis of aldehydes and ketones. Two common reagents for this purpose are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH).

PFBHA Derivatization: PFBHA reacts with carbonyl compounds to form stable oximes. This process is highly efficient and the resulting derivatives are amenable to analysis by Gas Chromatography (GC) coupled with various detectors, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The pentafluorobenzyl group in the PFBHA molecule imparts high electron-capturing ability to the derivative, leading to excellent sensitivity when using an ECD. When analyzed by GC-MS, the derivatives often produce characteristic mass spectra that aid in structural elucidation.

DNPH Derivatization: DNPH is another widely used reagent for the derivatization of carbonyl compounds. It reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are typically solid and can be easily extracted and concentrated. These derivatives are often analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, as the dinitrophenyl group is a strong chromophore. This method is particularly useful for the analysis of carbonyls in complex matrices.

Hydroxyl Derivatization (e.g., Silylation)

The hydroxyl group in this compound can also be targeted for derivatization to improve its volatility and thermal stability for GC analysis. Silylation is a common technique for this purpose.

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the hydroxyl group to replace it with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule and increases its volatility, making it more suitable for GC analysis. The resulting TMS ethers are thermally stable and often produce characteristic fragmentation patterns in mass spectrometry, facilitating their identification.

Integrated Derivatization Approaches

For a molecule like this compound with multiple functional groups, an integrated derivatization approach that targets both the carbonyl and hydroxyl groups can be highly effective. This can be achieved by a two-step process. First, the carbonyl group can be derivatized with a reagent like PFBHA. Subsequently, the hydroxyl group can be silylated using a reagent like BSTFA. This dual derivatization creates a derivative that is both highly volatile and has excellent chromatographic properties, allowing for sensitive and specific analysis by GC-MS. This approach ensures that all reactive sites are protected, preventing undesirable interactions during analysis and leading to more accurate and reproducible results.

Advanced Sample Preparation and Extraction Techniques

The accurate analysis of trace-level compounds like this compound from complex matrices often requires efficient sample preparation and extraction techniques to isolate and concentrate the analyte of interest.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either in the headspace or directly immersed in a liquid sample), and the analytes partition between the sample matrix and the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

For the analysis of this compound, SPME can be a powerful tool. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a polar compound like this compound, a polar fiber coating would be most appropriate. The extraction can be performed directly from the sample or from the headspace above the sample. Headspace SPME is often preferred as it minimizes the extraction of non-volatile matrix components, leading to a cleaner extract.

To enhance the extraction efficiency of carbonyl compounds, on-fiber derivatization can be employed. In this approach, the SPME fiber is first coated with a derivatizing agent, such as PFBHA. When the fiber is exposed to the sample, the carbonyl compounds are not only extracted but also derivatized in a single step. This in-situ derivatization can significantly improve the sensitivity and selectivity of the analysis. The resulting oxime derivatives are then thermally desorbed and analyzed by GC-MS.

Solid-Phase Reactivity-Directed Extraction (SPREx)

Solid-Phase Reactivity-Directed Extraction (SPREx) is an innovative analytical approach designed for the simultaneous extraction, identification, and prioritization of toxic electrophiles, such as this compound, from aqueous samples. nih.govacs.orgnih.gov This method utilizes nucleophilic probes immobilized on solid-phase microbeads to selectively capture reactive compounds. acs.orgnih.gov The underlying principle of SPREx is to mimic the biological targets of toxic electrophiles, thereby enabling their specific detection and providing an indication of their potential toxicity. acs.orgresearchgate.net

The SPREx methodology offers a distinct advantage over traditional extraction techniques, such as solid-phase extraction (SPE), which often yield poor recoveries for polar and volatile organic compounds like many carbonyls. nih.gov By forming stable adducts with the immobilized nucleophiles, SPREx enhances the molecular weight and reduces the volatility and reactivity of the target analytes, facilitating their subsequent analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov

In a comprehensive evaluation of SPREx for the capture and detection of 24 different carbonyl compounds, the performance for 2-butenedial was notably distinct. nih.govacs.org It was observed that 2-butenedial was unique among the tested analytes in its ability to form stable Schiff base adducts with amine (-NH2) functionalized beads. acs.orgnih.gov However, this reactivity did not translate to efficient extraction, as 2-butenedial demonstrated poor recovery compared to other carbonyls. acs.orgnih.gov

The recovery efficiency of 2-butenedial using SPREx was found to be concentration-dependent, with generally low recovery percentages across the tested concentrations.

Table 1: Recovery of 2-Butenedial Using SPREx at Different Concentrations

| Concentration (µM) | Recovery (%) |

| 0.1 | <5 |

| 1 | <5 |

| 5 | ~40 |

Data sourced from Grace, D. N., et al. (2024). acs.orgnih.gov

This poor recovery suggests that while 2-butenedial is reactive towards the SPREx probes, the extraction and subsequent analytical steps may be hindered by factors such as irreversible binding or the formation of multiple adducts that complicate quantification. acs.orgnih.gov In contrast, other carbonyls like methylglyoxal, glyoxal (B1671930), and acrolein showed acceptable recovery ranges (70–130%) at the lowest tested concentration of 0.1 µM. acs.org

Collection Methods for Atmospheric Samples

The collection of atmospheric this compound and other dicarbonyls is complicated by their high reactivity and low atmospheric concentrations. ucr.edu Various offline and online sampling techniques have been developed and are detailed below.

Offline Sampling Methods

Offline methods involve the collection of air samples in the field, followed by subsequent analysis in a laboratory. A common strategy for carbonyl compounds is derivatization, where the target analyte is reacted with a reagent to form a more stable and easily detectable product.

DNPH-Coated Sorbent Cartridges: The most widely used offline method for collecting atmospheric carbonyls involves drawing air through a sorbent cartridge coated with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). mdpi.comresearchgate.netca.gov The carbonyl compounds react with DNPH to form stable hydrazone derivatives. These derivatives are then eluted from the cartridge with a solvent, typically acetonitrile, and analyzed by high-performance liquid chromatography (HPLC) with UV detection. ca.govlabtorg.kz For enhanced sensitivity and specificity, analysis can also be performed using liquid chromatography-mass spectrometry (LC-MS). nih.gov While this method is robust, it has been noted that unsaturated carbonyls can sometimes undergo secondary reactions with DNPH, potentially leading to inaccuracies in quantification. klacp.ac.cn To mitigate interference from atmospheric oxidants like ozone, an ozone denuder or scrubber is often placed upstream of the DNPH cartridge. glsciences.com

Denuder and Filter-Based Sampling: Denuder systems are employed to separate the gas and particle phases of atmospheric constituents. nih.govnih.govnih.govnih.gov A denuder is a tube or a series of parallel plates coated with a substance that will selectively remove gas-phase compounds from an air stream, allowing particles to pass through for collection on a downstream filter. lbl.gov For carbonyls, denuders can be coated with a derivatizing agent such as DNPH or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.govresearchgate.net This allows for the separate collection and analysis of gas-phase and particle-phase this compound. The PFBHA derivatives are typically analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This technique is particularly useful for studying the gas-particle partitioning of semi-volatile dicarbonyls. mdpi.com Filter-based sampling alone can also be used, where particles are collected on filters which are then extracted and analyzed. researchgate.netmdpi.com However, this method is susceptible to artifacts from the adsorption of gas-phase compounds onto the filter medium. nih.gov

Online Sampling and Analysis

Online methods provide real-time or near-real-time measurements of atmospheric compounds directly in the field, offering high temporal resolution.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a sensitive analytical technique used for the online monitoring of volatile organic compounds (VOCs) in the air. rsc.orgresearchgate.net It utilizes the transfer of protons from H3O+ ions to the target analytes, which are then detected by a mass spectrometer. copernicus.orgcopernicus.org PTR-MS can provide real-time concentration data for a wide range of VOCs, including carbonyls, at very low detection limits (in the parts-per-trillion by volume range). rsc.org This technique is advantageous for studying the dynamic changes in the atmospheric concentration of this compound and for identifying its sources and sinks. copernicus.orgnih.gov

Table 2: Summary of Atmospheric Collection Methods for Dicarbonyls

| Method | Principle | Phase | Analysis | Advantages | Disadvantages |

| DNPH Cartridge | Derivatization | Gas | HPLC-UV, LC-MS | Widely used, robust | Potential for artifacts from oxidants and secondary reactions |

| Denuder-Filter | Derivatization/Adsorption | Gas & Particle | GC-MS, HPLC-UV | Separates gas and particle phases, reduces artifacts | More complex setup |

| Filter Sampling | Adsorption | Particle | GC-MS, HPLC-UV | Simple collection | Prone to gas-phase adsorption artifacts |

| PTR-MS | Chemical Ionization | Gas | Mass Spectrometry | Real-time, high sensitivity | Does not distinguish between isomers |

Environmental and Atmospheric Implications of 2 Hydroxy 2 Butenedial Research

Role in Atmospheric Chemistry and Composition

The atmospheric chemistry of 2-hydroxy-2-butenedial and related unsaturated dicarbonyls is complex, with implications for the formation of secondary pollutants that affect air quality and climate. These compounds are primarily formed from the oxidation of prevalent volatile organic compounds (VOCs) such as benzene (B151609) and toluene (B28343).

While direct experimental data on the secondary organic aerosol (SOA) yield from this compound is limited, its role as an intermediate in the oxidation of aromatic hydrocarbons suggests it is a precursor to SOA. unito.itbregroup.com The photooxidation of aromatic compounds is a known source of SOA, and unsaturated dicarbonyls are key products in these reaction pathways. ucr.educopernicus.org Theoretical studies indicate that under tropospheric conditions, 2-butenedial is photochemically processed to produce SOA. unito.itbregroup.com The formation of less volatile, highly oxygenated products from the atmospheric degradation of this compound would facilitate its partitioning to the aerosol phase, thereby contributing to SOA mass. Dicarbonyl compounds, in general, are recognized for their potential to form SOA through aqueous-phase reactions within atmospheric water droplets and aerosols. researchgate.netresearchgate.net

The formation of tropospheric ozone is a complex photochemical process involving nitrogen oxides (NOx) and volatile organic compounds (VOCs). The potential of a VOC to contribute to ozone formation is often quantified by its Photochemical Ozone Creation Potential (POCP). For unsaturated 1,4-dicarbonyls like 2-butenedial, chamber studies have indicated that the yields of radicals, which are essential for driving ozone-producing chemical cycles, are very low. researchgate.net This suggests that the direct influence of this compound on tropospheric ozone production is likely to be minimal. The rapid photochemical degradation of these dicarbonyls primarily leads to the formation of non-radical products, thus limiting their participation in ozone formation cycles. researchgate.net

Recent research has highlighted the role of butenedial in the formation of brown carbon, a class of light-absorbing organic aerosols that can impact the Earth's radiative balance. In laboratory studies, butenedial has been shown to react with reduced nitrogen compounds, such as ammonia (B1221849) and ammonium (B1175870) ions, in aqueous solutions to form nitrogen-containing rings and accretion products. researchgate.net These products exhibit significant light absorption, characteristic of brown carbon. This reaction pathway is considered a potential source of brown carbon in the atmosphere, particularly in regions with significant emissions of both aromatic VOCs (precursors to butenedial) and ammonia. researchgate.net The formation of these light-absorbing compounds from this compound would have implications for regional air quality and climate by altering the optical properties of atmospheric aerosols.

Degradation Pathways in Environmental Matrices (Air, Water)

The primary degradation pathways for this compound in the environment are dictated by its chemical structure and the surrounding environmental conditions.

In the atmosphere , the dominant degradation pathway for (E)-2-butenedial is photolysis. researchgate.net Chamber experiments have shown that it undergoes rapid photochemical processing under simulated sunlight. researchgate.net The major products identified from the photolysis of (E)-2-butenedial include a furanone (with a yield of 30–42%) and maleic anhydride (B1165640) (12–14%). researchgate.net A minor channel also leads to the direct formation of carbon monoxide (10–15%). researchgate.net The reaction with hydroxyl (OH) radicals is a secondary, much slower, loss process. researchgate.net

The table below summarizes the major products from the photolysis of (E)-2-butenedial as identified in chamber studies.

| Product | Molar Yield (%) |

| Furanone | 30 - 42 |

| Maleic Anhydride | 12 - 14 |

| Carbon Monoxide | 10 - 15 |

In aqueous environments , butenedial is known to be strongly hydrated. researchgate.net It can undergo irreversible reactions with hydroxide (B78521) ions (OH⁻), leading to the formation of light-absorbing compounds. researchgate.net Additionally, its reaction with reduced nitrogen species in aqueous solutions is a significant degradation pathway that contributes to the formation of brown carbon. researchgate.net The hydrolysis of maleic anhydride, a photolysis product of 2-butenedial, can also occur in atmospheric water, potentially forming maleic acid. unito.it

Modeling of Atmospheric Lifetimes and Sinks